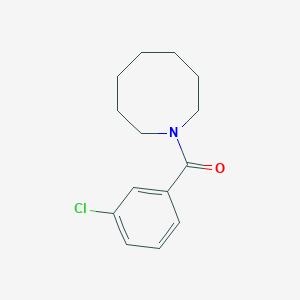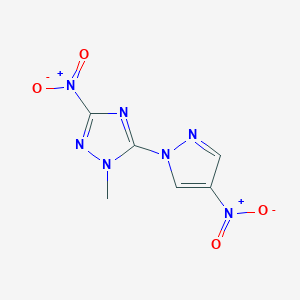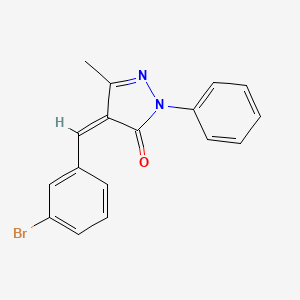
1-(3-chlorobenzoyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)azocane is a chemical compound that belongs to the class of azocanes. It is a synthetic compound that has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzoyl)azocane is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to bind to DNA and RNA, which can lead to changes in their structure and function. It has also been shown to bind to proteins, which can lead to changes in their activity and function. Additionally, it has been shown to induce apoptosis, which is a type of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzoyl)azocane has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding interactions of proteins and nucleic acids. It is also a photosensitizer that can be used for photodynamic therapy. However, it also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. Additionally, it may have some toxicity and side effects.
Orientations Futures
There are many future directions for research on 1-(3-chlorobenzoyl)azocane. One direction is to study its binding interactions with specific proteins and nucleic acids. Another direction is to develop new photosensitizers for photodynamic therapy. Additionally, future research could focus on developing new synthetic compounds that mimic the behavior of natural compounds more accurately.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in various scientific research applications. It can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base. It has many biochemical and physiological effects, including binding to DNA and RNA, binding to proteins, and inducing apoptosis. It has advantages for lab experiments, such as being a fluorescent probe and a photosensitizer, but also has limitations. Future research could focus on studying its binding interactions with specific proteins and nucleic acids, developing new photosensitizers, and developing new synthetic compounds.
Méthodes De Synthèse
1-(3-chlorobenzoyl)azocane can be synthesized by reacting 3-chlorobenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography using a suitable stationary phase.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)azocane has been used in various scientific research applications. It has been used as a fluorescent probe for studying the binding interactions of proteins and nucleic acids. It has also been used as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
azocan-1-yl-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZYCNLIHGXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(3-methylphenyl)urea](/img/structure/B5369507.png)
![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)

![N-{1-[(diethylamino)carbonyl]-2-phenylvinyl}-4-methylbenzamide](/img/structure/B5369539.png)